![molecular formula C19H19N5O2 B2539600 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-10-8](/img/structure/B2539600.png)
2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound is a complex organic molecule with multiple rings, including an indazole and a dipyridopyrimidinone. Indazoles are a class of substances that have been studied for their potential pharmacological properties . Dipyridopyrimidinones are less common, but they are also present in various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indazole and dipyridopyrimidinone rings. The exact methods would depend on the specific substituents and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indazole ring system is a bicyclic compound consisting of two fused nitrogen-containing rings. The dipyridopyrimidinone is a larger ring system with a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indazole ring might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
Again, without specific information, it’s hard to predict the physical and chemical properties of this compound. Factors such as solubility, melting point, and stability would depend on the exact structure and the presence of any functional groups .Scientific Research Applications
Anti-Cancer Agents
The compound “2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” has been studied for its potential as an anti-cancer agent . It has shown high anti-tumor activity and has been used in the design and synthesis of novel anti-cancer agents . The introduction of sulfonyl could increase the antiproliferative activity of this compound .
Insecticidal Activity
The compound “4,5,6,7-tetrahydro-2H-indazole” has been studied for its potential insecticidal activity . Although the specific applications of this compound are not detailed in the source, it suggests that the compound could be used in the development of new insecticides .
Antimicrobial Activity
Indazoles, which include “4,5,6,7-tetrahydro-1H-indazole”, have been studied for their antimicrobial activities . They have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Enzyme Binding
The nonplanar structure of the cyclohexene moiety in an indole derivative, which includes “5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one”, promotes optimal binding to the active sites of enzymes . This property could be useful in the development of new drugs .
Treatment of Schizophrenia
Tetrahydroindole derivatives, which include “5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one”, have been used in the development of drugs for the treatment of schizophrenia .
Inhibitors of SIRT2 Sirtuins
Tetrahydroindole derivatives have also been used in the development of selective inhibitors of SIRT2 sirtuins . These compounds could potentially be used in the treatment of various diseases, including cancer and neurodegenerative disorders .
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Indazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the particular derivative and its chemical structure .
Mode of action
The mode of action of indazole derivatives can vary widely, again depending on the specific derivative. Some indazole derivatives have been found to have anti-inflammatory activity, for example .
Biochemical pathways
The biochemical pathways affected by indazole derivatives would depend on their specific targets and mode of action. For instance, if an indazole derivative targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Result of action
The molecular and cellular effects of indazole derivatives can vary widely, depending on their specific targets and mode of action. Some indazole derivatives have been found to have anti-inflammatory effects, for example .
properties
IUPAC Name |
5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-13-11-23(10-8-14(13)20-16-7-3-4-9-24(16)18)19(26)17-12-5-1-2-6-15(12)21-22-17/h3-4,7,9H,1-2,5-6,8,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDZAESPRZDDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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